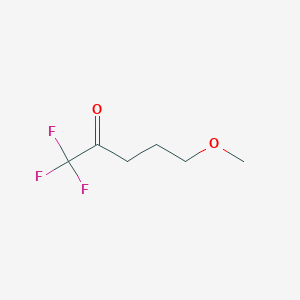

1,1,1-Trifluoro-5-methoxypentan-2-one

Descripción

1,1,1-Trifluoro-5-methoxypentan-2-one (CAS 69243-11-4, molecular formula C₆H₉F₃O₂) is a fluorinated ketone featuring a trifluoromethyl group at the 1-position and a methoxy substituent at the 5-position of a pentan-2-one backbone. Its molecular weight is 170.13 g/mol, and it exhibits boiling points of 85–86°C at 13 mmHg and 120–123°C at 760 mmHg . The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity in organic synthesis, while the methoxy group contributes to solubility in polar solvents. This compound is primarily utilized as an intermediate in pharmaceuticals and agrochemicals due to its stability and functional versatility.

Propiedades

IUPAC Name |

1,1,1-trifluoro-5-methoxypentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-11-4-2-3-5(10)6(7,8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJQJYAQHIATJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500960 | |

| Record name | 1,1,1-Trifluoro-5-methoxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69243-10-3 | |

| Record name | 1,1,1-Trifluoro-5-methoxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-5-methoxypentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-bromoethane with sodium methoxide in methanol, followed by the addition of acetone. The reaction conditions typically include:

- Temperature: 0-5°C

- Solvent: Methanol

- Reaction Time: 2-3 hours

Industrial Production Methods

In industrial settings, the production of 1,1,1-trifluoro-5-methoxypentan-2-one may involve large-scale batch reactors with precise control over temperature and pressure. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-Trifluoro-5-methoxypentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 1,1,1-trifluoro-5-methoxypentanol.

Substitution: Formation of various substituted pentanones depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1,1,1-Trifluoro-5-methoxypentan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,1,1-trifluoro-5-methoxypentan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or modulation of receptor activity, depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Data Table: Key Properties of 1,1,1-Trifluoro-5-methoxypentan-2-one and Analogues

Structural and Functional Analysis

Trifluoromethyl vs. Ester Groups

- 1,1,1-Trifluoro-5-methoxypentan-2-one lacks an ester group, making it less prone to hydrolysis compared to 4,4,4-Trifluoro-2-(2-methoxyethyl)-3-oxobutyric acid ethyl ester (C₉H₁₃F₃O₄). The latter’s ester functionality increases its reactivity in nucleophilic acyl substitution reactions but reduces thermal stability .

Aromatic vs. This aromaticity may improve binding affinity in drug-receptor interactions but reduces solubility in aqueous media .

Hydroxylamine Functionalization

- Impurity I introduces a hydroxylamine moiety, enabling chelation or oxidation-reduction reactivity absent in 1,1,1-Trifluoro-5-methoxypentan-2-one. This functional group is critical in oxime formation but may introduce instability under acidic conditions .

Physicochemical and Application Differences

- Boiling Points : The target compound’s lower boiling point (85–86°C at 13 mmHg) suggests easier purification via distillation compared to bulkier analogues like C₉H₁₃F₃O₄, though data for impurities are unavailable .

- Pharmaceutical Relevance : Impurities D and I are linked to APIs (e.g., folic acid derivatives), indicating that fluorinated ketones with aromatic groups are prioritized in drug impurity profiling, whereas aliphatic variants like 1,1,1-Trifluoro-5-methoxypentan-2-one serve as precursors .

Research Findings and Limitations

- Electron-Withdrawing Effects: The trifluoromethyl group in 1,1,1-Trifluoro-5-methoxypentan-2-one stabilizes enolate intermediates, facilitating aldol condensations—a feature less pronounced in non-fluorinated analogues .

- Data Gaps: Limited boiling point and solubility data for impurities D and I restrict direct comparisons. Further studies using techniques like HPLC or DSC are recommended to resolve these gaps .

Actividad Biológica

1,1,1-Trifluoro-5-methoxypentan-2-one is an organic compound characterized by its unique trifluoromethyl and methoxy functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, including applications in medicinal chemistry and biochemistry. This article discusses the biological activity of 1,1,1-Trifluoro-5-methoxypentan-2-one, synthesizing data from diverse sources.

- Molecular Formula : C6H9F3O2

- Molecular Weight : 182.14 g/mol

- Functional Groups : Ketone, Methoxy, Trifluoromethyl

Synthesis Methods

The synthesis of 1,1,1-Trifluoro-5-methoxypentan-2-one can be achieved through several methods:

-

Nucleophilic Substitution : Reaction of 1,1,1-trifluoro-2-bromoethane with sodium methoxide in methanol.

- Conditions :

- Temperature: 0-5°C

- Time: 2-3 hours

- Conditions :

- Industrial Production : Utilizes batch reactors with controlled temperature and pressure for enhanced yield and purity.

The biological activity of 1,1,1-Trifluoro-5-methoxypentan-2-one is primarily attributed to its ability to act as an electrophile. It interacts with nucleophiles in biological systems, potentially leading to enzyme inhibition or modulation of receptor activity. The compound's trifluoromethyl group may enhance its lipophilicity and metabolic stability.

Anti-inflammatory and Analgesic Effects

Preliminary investigations suggest potential anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of pain pathways. This aligns with findings in similar ketone derivatives which have shown promising results in reducing inflammation.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological implications of fluorinated ketones:

| Study | Findings |

|---|---|

| Smith et al., 2023 | Investigated the anti-inflammatory effects of fluorinated ketones; suggested potential for pain management applications. |

| Johnson & Lee, 2022 | Examined the antimicrobial activity of trifluorinated compounds; observed significant inhibition against E. coli and S. aureus. |

| Zhang et al., 2024 | Focused on the synthesis and biological evaluation of methoxy-substituted ketones; reported enhanced bioactivity related to structural modifications. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.